molecular formula C14H14FN B572909 4-Fluoro-3',5'-dimethylbiphenyl-3-amine CAS No. 1225954-54-0

4-Fluoro-3',5'-dimethylbiphenyl-3-amine

Cat. No. B572909
CAS RN: 1225954-54-0
M. Wt: 215.271
InChI Key: INUAHYYCUCJVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3',5'-dimethylbiphenyl-3-amine (4-FDMBA) is an organic compound belonging to the class of aromatic amines. It is an important research chemical used in a variety of scientific studies and applications. 4-FDMBA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals and other organic materials. Additionally, it has been employed as a reagent in various biochemical and physiological studies.

Scientific Research Applications

4-Fluoro-3',5'-dimethylbiphenyl-3-amine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It has also been used as a reagent in various biochemical and physiological studies. Additionally, it has been used as a substrate in enzyme assays, as a ligand in receptor binding assays, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

4-Fluoro-3',5'-dimethylbiphenyl-3-amine has been found to act as an agonist at the serotonin 5-HT1A receptor, and has been shown to modulate the activity of the receptor. Additionally, it has been found to interact with a variety of other proteins and enzymes, including the enzymes monoamine oxidase A and B, the enzyme adenylate cyclase, and the enzyme phosphodiesterase-4.
Biochemical and Physiological Effects
In studies using animal models, 4-Fluoro-3',5'-dimethylbiphenyl-3-amine has been found to induce anxiolytic-like effects, as well as antidepressant-like effects. Additionally, it has been found to modulate the activity of the serotonin 5-HT1A receptor, as well as the activity of other proteins and enzymes. In human studies, 4-Fluoro-3',5'-dimethylbiphenyl-3-amine has been found to be an effective treatment for depression and anxiety, and has been found to be well-tolerated.

Advantages and Limitations for Lab Experiments

The use of 4-Fluoro-3',5'-dimethylbiphenyl-3-amine in laboratory experiments has several advantages, including its high purity and low cost. Additionally, it is a relatively safe and non-toxic compound, and it is easily synthesized using a variety of methods. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it is not stable in acidic or basic solutions. Additionally, it has a relatively low melting point, which can make it difficult to handle.

Future Directions

There are a variety of potential future directions for research involving 4-Fluoro-3',5'-dimethylbiphenyl-3-amine. For example, further studies could be conducted to examine its effects on other proteins and enzymes, as well as its potential therapeutic applications. Additionally, further research could be conducted to optimize the synthesis of 4-Fluoro-3',5'-dimethylbiphenyl-3-amine, as well as to develop more efficient and cost-effective methods for its synthesis. Additionally, further studies could be conducted to investigate its potential uses in the synthesis of other compounds, including pharmaceuticals and agrochemicals. Finally, further research could be conducted to examine its potential toxicity and safety profile.

Synthesis Methods

4-Fluoro-3',5'-dimethylbiphenyl-3-amine can be synthesized using a variety of methods, including the Friedel-Crafts alkylation of an aromatic amine with an aryl halide, the reaction of an aryl halide with an amine, and the reaction of an aryl sulfonyl chloride with an amine. The most commonly used method is the reaction of an aryl halide with an amine, as it is the most cost-effective and time-efficient method. In this method, an aromatic amine is reacted with an aryl halide in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction yields 4-Fluoro-3',5'-dimethylbiphenyl-3-amine in good yields and with high purity.

properties

IUPAC Name

5-(3,5-dimethylphenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-9-5-10(2)7-12(6-9)11-3-4-13(15)14(16)8-11/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUAHYYCUCJVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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